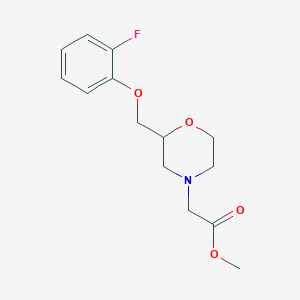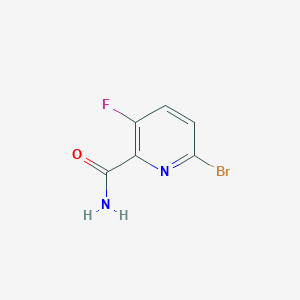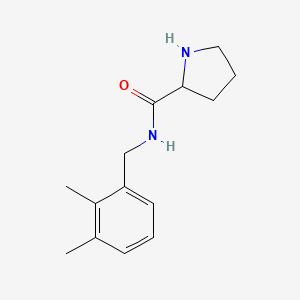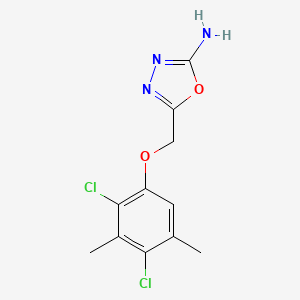![molecular formula C20H21ClN4O2 B11784591 Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate](/img/structure/B11784591.png)
Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzyl group attached to a cyclohexyl ring, which is further substituted with an 8-chloroimidazo[1,5-a]pyrazin-3-yl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine ring system.
Coupling with Cyclohexylamine: The chlorinated imidazo[1,5-a]pyrazine intermediate is then coupled with cyclohexylamine to form the desired cyclohexyl-substituted product.
Carbamate Formation: The final step involves the reaction of the cyclohexyl-substituted intermediate with benzyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzyl (S)-2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester
Uniqueness
Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate stands out due to its specific substitution pattern and the presence of the cyclohexyl ring, which can influence its chemical reactivity and biological activity. The unique combination of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable molecule for further research and development.
特性
分子式 |
C20H21ClN4O2 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
benzyl N-[2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C20H21ClN4O2/c21-18-17-12-23-19(25(17)11-10-22-18)15-8-4-5-9-16(15)24-20(26)27-13-14-6-2-1-3-7-14/h1-3,6-7,10-12,15-16H,4-5,8-9,13H2,(H,24,26) |
InChIキー |
RBFYGPFPKNPIMI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=NC=C3N2C=CN=C3Cl)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)

![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)







![(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)
![2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)
